

# Independent verification of published "Antitumor agent-114" data

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## Compound of Interest

Compound Name: *Antitumor agent-114*

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An Independent Comparative Guide to **"Antitumor Agent-114"** (ORIC-114) and Alternatives

## Introduction

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) mutations is rapidly evolving. Among the emerging therapeutic candidates is ORIC-114, a brain-penetrant, irreversible inhibitor of EGFR and HER2, with a particular focus on exon 20 insertion mutations. This guide provides an independent verification of publicly available data on ORIC-114 and compares its preclinical and preliminary clinical profile with established and emerging alternative therapies.

ORIC-114 is currently in a Phase 1/2 clinical trial (NCT05315700) for patients with advanced solid tumors harboring EGFR or HER2 alterations. While full peer-reviewed clinical data is anticipated in the first half of 2025, this guide synthesizes the available preliminary findings from press releases, conference presentations, and clinical trial registries. This information is juxtaposed with data from the pivotal clinical trials of approved and investigational agents for similar indications, including amivantamab, mobocertinib, and pozotinib.

## Mechanism of Action

ORIC-114 is a small molecule inhibitor that covalently binds to the cysteine residue in the ATP-binding site of EGFR and HER2, leading to irreversible inhibition of the receptors. This mechanism is designed to be effective against tumors harboring exon 20 insertion mutations,

which are often resistant to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). A key feature of ORIC-114 is its ability to cross the blood-brain barrier, potentially enabling activity against central nervous system (CNS) metastases.

Alternative agents for EGFR/HER2 exon 20 insertion-mutated NSCLC employ different mechanisms:

- Amivantamab is a bispecific antibody that targets both EGFR and MET, another receptor tyrosine kinase. It works by blocking ligand binding and promoting receptor degradation, as well as by antibody-dependent cell-mediated cytotoxicity.
- Mobocertinib is an oral TKI that selectively targets EGFR exon 20 insertion mutations.
- Poziotinib is an oral pan-HER inhibitor that targets EGFR, HER2, and HER4.

## Preclinical Data Comparison

Preclinical studies are crucial for establishing the initial anti-tumor activity and selectivity of a new agent. The following table summarizes the available preclinical data for ORIC-114 and its comparators.

Parameter	ORIC-114	Mobocertinib	Pozotinib
Target	EGFR/HER2 exon 20 insertions	EGFR exon 20 insertions	Pan-HER (EGFR, HER2, HER4)
In Vitro Potency	Sub-nanomolar IC <sub>50</sub> against various exon 20 insertion mutations. Greater selectivity for exon 20 mutations over wild-type EGFR compared to other inhibitors.	Potent inhibitor of HER2 exon 20 insertion mutant cell lines.	Potent inhibitor of EGFR and HER2 exon 20 insertion mutant cell lines.
In Vivo Efficacy	Induced tumor regressions in cell-derived and patient-derived xenograft models of EGFR exon 20 insertion mutations. Achieved complete responses in an intracranial tumor model.	Showed strong inhibitory activity in HER2 exon 20 YVMA allograft and patient-derived xenograft models.	Demonstrated antitumor activity in patient-derived xenograft models of EGFR or HER2 exon 20 mutant NSCLC.
Brain Penetration	Yes, demonstrated in preclinical models.	Limited information in publicly available preclinical data.	Limited information in publicly available preclinical data.

## Clinical Data Comparison

The following tables summarize the available clinical data for ORIC-114 and its alternatives. It is critical to note that the data for ORIC-114 is preliminary and from an ongoing Phase 1/2 trial, while the data for the comparators are from more mature studies, including pivotal trials.

## Efficacy Data

Drug	Trial (Population)	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression- Free Survival (PFS)
ORIC-114	NCT05315700 (Phase 1/2, heavily pretreated EGFR/HER2 exon 20)	Preliminary data shows tumor shrinkage and a confirmed partial response. Quantitative data not yet released.	Not yet reported.	Not yet reported.
Amivantamab	CHRYSLIS (Previously treated EGFR exon 20 NSCLC)	40%	11.1 months	8.3 months[1]
Mobocertinib	EXCLAIM cohort (Platinum- pretreated EGFR exon 20 NSCLC)	25%	17.5 months	7.3 months[2]
Pozotinib	ZENITH20 (Previously treated HER2 exon 20 NSCLC)	27.8%	5.1 months	5.5 months[3]

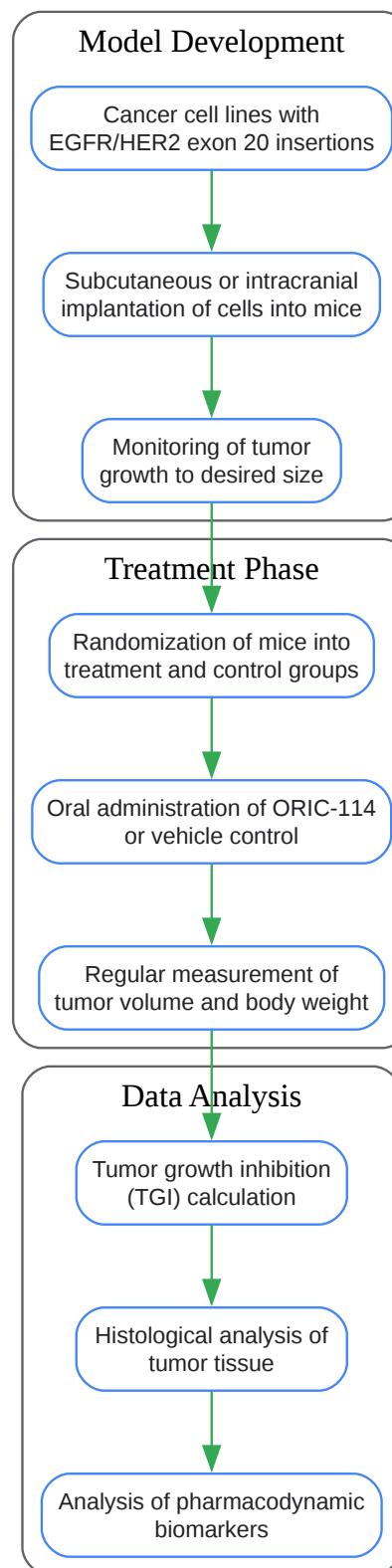
## Safety Data (Common Treatment-Related Adverse Events >20%)

Adverse Event	ORIC-114	Amivantamab	Mobocertinib	Poziotinib
Diarrhea	Not yet reported	4% (Grade $\geq 3$ )	91% (22% Grade $\geq 3$ )[4]	25.6% (Grade $\geq 3$ )[3]
Rash	Not yet reported	86% (4% Grade $\geq 3$ )[1]	45%[4]	48.9% (Grade $\geq 3$ )[3]
Paronychia	Not yet reported	45%[1]	38%[4]	Not reported >20%
Stomatitis	Not yet reported	Not reported >20%	24%[4]	24.4% (Grade $\geq 3$ )[3]
Infusion-related reaction	Not applicable (oral)	66%[1]	Not applicable (oral)	Not applicable (oral)
Decreased appetite	Not yet reported	Not reported >20%	35%[4]	Not reported >20%
Nausea	Not yet reported	Not reported >20%	34%[4]	Not reported >20%
Vomiting	Not yet reported	Not reported >20%	30%[4]	Not reported >20%
Dry skin	Not yet reported	Not reported >20%	31%[4]	Not reported >20%
Pruritus	Not yet reported	Not reported >20%	21%[4]	Not reported >20%

## Experimental Protocols

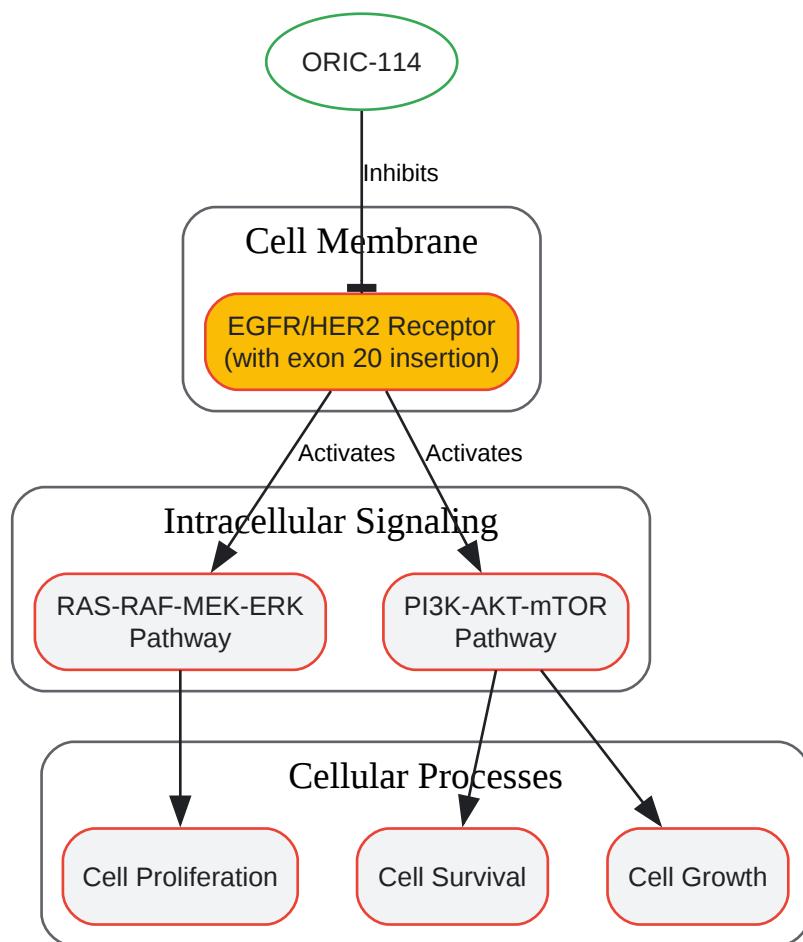
### ORIC-114 Preclinical Efficacy Study (Representative Workflow)

The following diagram illustrates a typical workflow for a preclinical *in vivo* study to evaluate the efficacy of an antitumor agent like ORIC-114.

[Click to download full resolution via product page](#)**Preclinical in vivo efficacy study workflow.**

## EGFR/HER2 Signaling Pathway Inhibition by ORIC-114

The diagram below illustrates the signaling pathway targeted by ORIC-114.



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Simplified EGFR/HER2 signaling pathway and ORIC-114's point of inhibition.

## Conclusion

ORIC-114 shows promise as a potent, brain-penetrant inhibitor of EGFR and HER2 exon 20 insertion mutations based on available preclinical data. The preliminary nature of the clinical data from the ongoing Phase 1/2 trial precludes a definitive comparison with approved agents like amivantamab and mobocertinib. The upcoming data release in the first half of 2025 will be crucial for a more comprehensive assessment of ORIC-114's efficacy and safety profile. Researchers and drug development professionals should monitor the progress of the ORIC-114 clinical trial closely to understand its potential role in the treatment of NSCLC with these

challenging mutations. This guide will be updated as more definitive, peer-reviewed data becomes available.

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## References

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